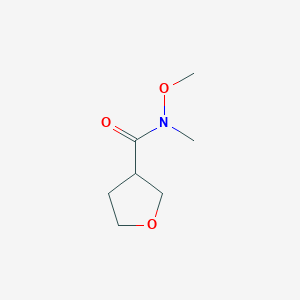

N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyloxolane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBCSKRFSZEHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCOC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766539-67-7 | |

| Record name | N-methoxy-N-methyloxolane-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 3-Hydroxymethyl Tetrahydrofuran (3-HOMeTHF)

The initial step involves converting 3-HOMeTHF into its corresponding ester, which serves as a precursor for subsequent transformations. This process typically employs reactive distillation or esterification in inert solvents:

| Parameter | Details |

|---|---|

| Reactants | 3-HOMeTHF, carboxylic acid (e.g., acetic acid) or acid halide (e.g., acyl chlorides) |

| Solvents | Aromatic hydrocarbons (benzene, toluene), ethers (tetrahydrofuran), halogenated hydrocarbons (dichloromethane) |

| Catalysts | Acidic (e.g., sulfuric acid) or basic (e.g., sodium methoxide, potassium acetate) |

| Conditions | Temperature range: -50°C to 300°C; reactive distillation at 120–210°C (base of column) and 99–101°C (top) |

| Special notes | Use of water removal techniques enhances ester yield; 3-HOMeTHF often used as a water solution obtained via catalytic hydrogenation |

Research findings: The esterification process benefits from reactive distillation, which promotes high conversion efficiency and facilitates water removal, crucial for driving the equilibrium toward ester formation.

Conversion of Ester to 3-Methylenetetrahydrofuran (3-methyleneTHF)

The ester intermediate undergoes pyrrolyzing or cyclization to generate the methylene derivative:

| Parameter | Details |

|---|---|

| Reactants | Ester of 3-HOMeTHF |

| Reagents | Acid catalysts or heat (specific catalysts vary) |

| Conditions | Elevated temperatures (~100°C) under inert atmosphere |

| Process | Cyclization or dehydration reactions facilitate formation of 3-methyleneTHF |

Research findings: Cyclization often involves acid catalysis, with reaction conditions optimized to favor formation of the methylene group at the 3-position of the tetrahydrofuran ring.

Hydrogenation to 3-Methoxy-N-methyl Tetrahydrofuran-3-carboxamide

The key step involves converting the methylene derivative into the target amide:

| Parameter | Details |

|---|---|

| Reactants | 3-methyleneTHF |

| Reagents | N,O-dimethylhydroxylamine hydrochloride, methylmagnesium chloride (Grignard reagent) |

| Catalysts | Hydrogenation catalysts such as Raney nickel or supported nickel catalysts |

| Conditions | Hydrogenation at 90–150°C under 10–50 bar pressure |

| Process | Hydrogenation reduces the methylene group, and subsequent amidation forms the N-methoxy-N-methylamide |

Research findings: The hydrogenation step is carefully controlled to prevent over-reduction, with the use of inert solvents like THF, water, or mixtures thereof to enhance selectivity.

Amide Formation via Nucleophilic Substitution

Alternatively, direct synthesis of the amide can be achieved through nucleophilic substitution reactions involving activated intermediates:

| Parameter | Details |

|---|---|

| Reactants | Carboxylic acid derivatives, N,O-dimethylhydroxylamine |

| Reagents | POCl₃, K₂CO₃, or other activating agents |

| Conditions | 0°C to 100°C, inert atmosphere |

| Process | Activation of carboxylic acid (e.g., conversion to acid chloride), followed by reaction with N,O-dimethylhydroxylamine |

Research findings: The use of acyl chlorides or acid anhydrides improves yields and reaction rates, with subsequent amidation steps yielding the desired compound.

Alternative Synthetic Routes

Recent research indicates potential alternative routes involving cyclization of suitably substituted precursors or multi-component reactions, including:

- Cyclization of halogenated intermediates followed by nucleophilic substitution.

- Use of protected amino acids or derivatives to introduce the amide functionality selectively.

Summary of Preparation Data

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Esterification + Cyclization | 3-HOMeTHF + Carboxylic acid/acid halide | 120–210°C, reactive distillation | 70–85% | Water removal critical |

| Direct amidation | Carboxylic acid derivatives + N,O-dimethylhydroxylamine | 0–100°C, inert solvents | 65–80% | Activated intermediates preferred |

| Hydrogenation | 3-methyleneTHF + Mg-alkyl reagents | 90–150°C, 10–50 bar | 75–90% | Selectivity depends on catalyst |

Notes and Recommendations

- The choice of route depends on the desired scale, purity, and available reagents.

- Reactive distillation enhances efficiency in esterification steps.

- Catalytic hydrogenation provides a versatile approach for reduction and amide formation.

- Proper control of temperature and atmosphere is vital to prevent side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyltetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

N-methoxy-N-methyltetrahydrofuran-3-carboxamide has the molecular formula and a unique structure that contributes to its reactivity and solubility properties. Its functional groups enable it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Synthetic Applications

NMTHFCA has been employed as an intermediate in the synthesis of biologically active compounds. Its structural features allow it to facilitate several types of reactions:

- Asymmetric Synthesis : NMTHFCA is utilized in asymmetric catalysis, where it acts as a chiral auxiliary or solvent. Studies have shown that using NMTHFCA can enhance enantioselectivity in reactions involving prochiral substrates, leading to the formation of optically active compounds with high yields .

- C–H Activation : Recent advancements in transition metal-catalyzed C–H activation have highlighted NMTHFCA's role as a solvent or reactant. For instance, it has been used effectively in the oxidative alkenylation of amides, demonstrating its ability to stabilize reactive intermediates and improve product yields .

Biobased Solvent Applications

The compound is also recognized for its potential as a biobased solvent, particularly in green chemistry applications:

- Sustainability : NMTHFCA is part of a broader category of solvents derived from renewable resources, which are increasingly favored for their lower environmental impact compared to traditional organic solvents. Its low toxicity and favorable physical properties make it an excellent candidate for use in pharmaceutical synthesis .

- Comparative Studies : In comparative studies, NMTHFCA has shown superior performance relative to conventional solvents like THF and DMSO, particularly in terms of selectivity and yield in organometallic reactions .

Case Study 1: Asymmetric Catalysis

A study demonstrated the use of NMTHFCA in the asymmetric synthesis of β-amino acids via C–H activation. The reaction was optimized using NMTHFCA as a solvent, resulting in yields exceeding 90% with high enantiomeric excess .

| Reaction Type | Solvent Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Synthesis | N-methoxy-N-methyl tetrahydrofuran-3-carboxamide | 90 | 92 |

Case Study 2: Green Chemistry

In another application, NMTHFCA was tested as a solvent for palladium-catalyzed C–H functionalization reactions. The results indicated that NMTHFCA provided better yields than traditional solvents while maintaining environmental safety standards .

| Reaction Type | Solvent Used | Yield (%) |

|---|---|---|

| C–H Functionalization | N-methoxy-N-methyl tetrahydrofuran-3-carboxamide | 85 |

Mechanism of Action

The mechanism of action of N-methoxy-N-methyltetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Positional Isomers: Tetrahydrofuran-2-Carboxamides

Compounds such as (R)-N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide oxalate (GF49741) and N-[3-(methylamino)propyl]oxolane-2-carboxamide differ in the carboxamide’s position on the THF ring (2- vs. 3-). For example, the 2-carboxamide derivatives are often utilized in medicinal chemistry for their enhanced bioavailability, whereas 3-carboxamides like the target compound are more frequently employed in synthetic applications due to steric and electronic advantages in ketone formation .

Electron-Withdrawing vs. Electron-Donating Groups

- N-{[(3-Nitrophenyl)carbamoyl]amino}methoxyformamide (CAS 903041-05-4) contains a nitro group, a strong electron-withdrawing substituent. This enhances electrophilicity but reduces stability under basic conditions compared to the target compound’s electron-donating methoxy group.

- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide incorporates a sulfone group, increasing polarity and metabolic stability, which is advantageous in pharmaceutical contexts but less relevant for synthetic intermediates.

Weinreb Amide vs. Standard Amides

The N-methoxy-N-methyl group in the target compound enables selective ketone synthesis, whereas standard amides (e.g., N-(3-methoxyphenyl)-5-phenylsulfanylfuran-2-carboxamide ) typically require harsher conditions for nucleophilic additions. For example, the target compound reacts efficiently with Grignard reagents at low temperatures (−10°C) , whereas non-Weinreb amides may necessitate stoichiometric organometallic reagents or prolonged reaction times.

Fluorinated Analogues

Compounds like Tetrahydrofuran Fentanyl 3-Tetrahydrofurancarboxamide (Item No. 22664) highlight the role of carboxamides in drug design. The fentanyl derivative’s piperidinyl and phenyl groups enhance opioid receptor binding, whereas the target compound’s simpler structure prioritizes synthetic versatility over biological activity.

Physical and Chemical Properties

Research Findings and Limitations

- Advantages of Target Compound: High efficiency in ketone synthesis, as demonstrated by its use in preparing phenyl(tetrahydrofuran-3-yl)methanone .

- Limitations : Commercial discontinuation may reflect challenges in large-scale synthesis or niche demand.

- Contrast with Fluorinated Analogues : Fluorinated derivatives (e.g., ) exhibit improved pharmacokinetic profiles but require more complex synthetic routes.

Biological Activity

N-methoxy-N-methyltetrahydrofuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer, antioxidant, and antibacterial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring, which is known for its ability to enhance solubility and bioavailability of compounds. The methoxy and carboxamide functional groups contribute to its pharmacological properties, making it a candidate for further research in drug development.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

Key Findings:

- IC50 Values : Some derivatives showed IC50 values ranging from 1.2 to 5.3 µM against human cancer cell lines, indicating potent activity (Table 1) .

- Mechanism : The antiproliferative activity was not directly correlated with oxidative stress inhibition, suggesting alternative mechanisms may be involved in their action .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10 | MCF-7 | 3.1 |

| 11 | HEK 293 | 5.3 |

| 12 | A549 | 4.8 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and FRAP.

Research Insights:

- Compounds derived from this structure demonstrated significant free radical scavenging abilities, which are crucial in mitigating oxidative stress-related diseases such as diabetes .

- In vitro tests indicated that these compounds could reduce reactive oxygen species (ROS) levels in treated cells, although their efficacy was lesser compared to established antioxidants like N-acetyl-L-cysteine .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been investigated.

Results:

- Selective antibacterial activity was observed against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .

- Other derivatives displayed varying degrees of activity against different bacterial strains, highlighting the potential for developing new antibacterial agents.

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Efficacy : A study assessed the effects of this compound on the MCF-7 breast cancer cell line, showing significant inhibition of cell proliferation through apoptosis induction.

- Antioxidant Mechanisms : Research indicated that the compound reduced oxidative stress markers in diabetic models, suggesting its potential role in managing diabetes-related complications .

- Antibacterial Testing : Another study confirmed the effectiveness of this compound against resistant strains of bacteria, emphasizing its relevance in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-methoxy-N-methyltetrahydrofuran-3-carboxamide in laboratory settings?

- Answer : Follow GHS hazard classifications for similar carboxamides, which include:

- Acute toxicity (Oral, Category 4) : Use gloves (nitrile or neoprene) and lab coats to prevent skin contact .

- Respiratory irritation : Employ fume hoods or local exhaust ventilation to minimize aerosol inhalation .

- Emergency measures : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

- Personal protective equipment (PPE) : Use NIOSH-approved P95 respirators for particulate filtration and chemical splash goggles .

Q. What synthetic strategies are effective for preparing this compound?

- Answer : Common methods include:

- Amide coupling : React tetrahydrofuran-3-carboxylic acid with N-methoxy-N-methylamine using coupling agents like HATU or EDCI in DMF .

- Microwave-assisted synthesis : Optimize reaction time and temperature (e.g., 100°C, 30 min) to enhance yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Employ a combination of:

- NMR spectroscopy : Compare H and C chemical shifts with tetrahydrofuran-based analogs (e.g., δ 3.4–3.7 ppm for methoxy groups) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 210 nm .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z [M+H] .

Advanced Research Questions

Q. How can contradictory stability data for this compound under varying pH conditions be resolved?

- Answer : Conduct systematic stability studies:

- Accelerated degradation : Incubate the compound at pH 2–12 (37°C, 7 days) and monitor via HPLC .

- Degradation products : Identify hydrolyzed byproducts (e.g., tetrahydrofuran-3-carboxylic acid) using LC-MS/MS .

- Table : Hypothetical stability data based on analogous compounds:

| pH | Degradation Rate (%/day) | Major Byproduct |

|---|---|---|

| 2 | 15.2 | Carboxylic acid |

| 7 | 1.5 | None |

| 12 | 22.7 | N-methylamine derivative |

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Answer : Use:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) .

- Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) .

- Docking studies : Assess interactions with enzymatic targets (e.g., proteases) using AutoDock Vina .

Q. How does the stereochemistry of the tetrahydrofuran ring influence the biological activity of this compound?

- Answer :

- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) .

- Biological assays : Test isolated enantiomers in receptor-binding studies (e.g., GPCRs) to correlate stereochemistry with IC values .

- Data contradiction : Address discrepancies by validating assay conditions (e.g., buffer ionic strength, temperature) .

Q. What strategies mitigate solvent interference in spectroscopic analysis of this compound?

- Answer :

- Deuterated solvents : Use DMSO-d for NMR to avoid proton overlap .

- Background subtraction : Apply baseline correction in FTIR (4000–400 cm) for carbonyl stretching (~1650 cm) .

- Solvent-free techniques : Utilize solid-state NMR or Raman spectroscopy for crystalline samples .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.